2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Overview
Description
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is a heterocyclic compound that features a triazolopyridazine core with a thiophene substituent.
Preparation Methods
The synthesis of 2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized in the presence of suitable oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include acids, bases, and other catalytic agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent with activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with target receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine include other triazolopyridazine derivatives and heterocyclic compounds with similar structures. These compounds may share some properties but differ in their specific activities and applications. Examples include:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 2,6-bis(1,2,3-triazol-4-yl)pyridine derivatives .
This compound’s uniqueness lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c12-6-5-11-14-13-10-4-3-8(15-16(10)11)9-2-1-7-17-9/h1-4,7H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOBTWRRNXEDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CCN)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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